molecular formula C19H16N4O2 B391357 2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

Cat. No.: B391357
M. Wt: 332.4g/mol
InChI Key: JASQKIFPYYAMCF-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group and an indole moiety, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-cyanophenol and 1-methyl-1H-indole-3-carbaldehyde. These intermediates are then subjected to a condensation reaction with acetohydrazide under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The cyanophenoxy group may also contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as apoptosis or inflammation, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in optical applications.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Studied for its potential as a non-competitive α-glucosidase inhibitor.

    3,3’-bis(indolyl)methanes: Known for their biological activities, including anti-cancer properties.

Uniqueness

What sets 2-(2-cyanophenoxy)-N’-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide apart is its combination of the cyanophenoxy and indole groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to pharmaceutical development.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H16N4O2/c1-23-12-15(16-7-3-4-8-17(16)23)11-21-22-19(24)13-25-18-9-5-2-6-14(18)10-20/h2-9,11-12H,13H2,1H3,(H,22,24)/b21-11+

InChI Key

JASQKIFPYYAMCF-SRZZPIQSSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=CC=CC=C3C#N

SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3C#N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3C#N

Origin of Product

United States

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